Ethyl 2-(4-methoxybenzamido)acetate
Overview
Description
Ethyl 2-(4-methoxybenzamido)acetate is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its ester and amide functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-methoxybenzamido)acetate typically involves the reaction of ethyl bromoacetate with 4-methoxybenzamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methoxybenzamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(4-methoxybenzamido)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-hydroxybenzamido)acetate: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical reactivity and biological activity.
Ethyl 2-(4-chlorobenzamido)acetate:
Ethyl 2-(4-nitrobenzamido)acetate: The presence of a nitro group can significantly alter the compound’s reactivity and biological effects.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of this compound in scientific research and industry.
Biological Activity
Ethyl 2-(4-methoxybenzamido)acetate is a compound of interest due to its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory properties. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxybenzamide moiety attached to an ethyl acetate structure. The molecular formula is CHNO, and it has notable functional groups that contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by inhibiting specific kinases involved in cell signaling pathways. Notably, studies suggest it may affect the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) pathways, which are critical in cancer progression .
- Antimicrobial Properties : this compound exhibits antimicrobial effects against various pathogens, potentially disrupting cellular functions through enzyme inhibition .
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory responses, although detailed mechanisms remain to be fully elucidated.
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound against different human cancer cell lines:
These findings suggest that this compound has significant cytotoxic effects, making it a candidate for further development in cancer therapy.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits potent antimicrobial activity against various strains:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 16 | |
Klebsiella pneumoniae | 64 |
These results indicate the compound's potential as an antimicrobial agent.
Case Studies
- Cancer Treatment : A study focused on the application of this compound in treating colorectal cancer revealed that it effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The research highlighted its potential synergistic effects when combined with established chemotherapeutics like doxorubicin .
- Antimicrobial Applications : Another investigation assessed the efficacy of the compound against multidrug-resistant bacterial strains. The results demonstrated that this compound could enhance the effectiveness of conventional antibiotics, suggesting its role as an adjuvant therapy .
Properties
IUPAC Name |
ethyl 2-[(4-methoxybenzoyl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-17-11(14)8-13-12(15)9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFELUNTWQDERLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365542 | |
Record name | Ethyl N-(4-methoxybenzoyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51220-57-6 | |
Record name | N-(4-Methoxybenzoyl)glycine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51220-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-(4-methoxybenzoyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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